5-(Allyloxy)-2-ethoxybenzonitrile
Description
5-(Allyloxy)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring an allyloxy group at the 5-position and an ethoxy group at the 2-position of the benzene ring. The nitrile group at the 1-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery. This compound is structurally tailored for applications in medicinal chemistry, particularly in the development of kinase inhibitors and anti-biofilm agents, due to its electron-withdrawing nitrile moiety and flexible ether substituents .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-5-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h3,5-6,8H,1,4,7H2,2H3 |
InChI Key |
MVEZNKOCPOPUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitrile-Containing Analogues
5-Bromo-2-hydroxybenzonitrile Structure: Features a bromine atom at the 5-position and a hydroxyl group at the 2-position. Synthesis: Prepared via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes . Properties: The hydroxyl group forms intramolecular hydrogen bonds with the nitrile (O–H⋯N distance: ~2.80 Å), enhancing crystallinity and stability. Applications: Used in antiretroviral and anticancer drug synthesis .
3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Structure: Contains a thiazolidinone core with ethoxy and fluorophenyl substituents. Bioactivity: A top anti-biofilm agent (86 records in aBiofilm database) against Staphylococcus aureus and Pseudomonas aeruginosa . Comparison: The thiazolidinone scaffold and thioxo group confer distinct bioactivity compared to 5-(Allyloxy)-2-ethoxybenzonitrile, which lacks a heterocyclic core but may exhibit broader solubility due to ether linkages .
Allyloxy/Ethoxy-Substituted Analogues
Allyl Ether Precursors (3a–d) Synthesis: Derived from phenolic derivatives via alkylation with allyl bromide (yields: 60–85%) . Reactivity: Allyloxy groups undergo electrophilic aromatic substitution at the ortho position, as seen in the formation of nitrated derivatives (e.g., 5a–d) . Divergence: Unlike this compound, these precursors lack nitrile functionality, limiting their utility in reactions requiring cyano-group participation (e.g., nucleophilic additions) .
β-Ketoesters with 2-(Allyloxy)ethyl Protecting Groups Structure: Feature allyloxyethyl esters (e.g., compound 8–13 in ). Synthesis: Prepared via esterification of β-ketoesters with 2-(allyloxy)ethanol (yield: ~75%) . Role: The allyloxyethyl group improves solubility and metabolic stability compared to simpler ethoxy/allyloxy aromatics like this compound .
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